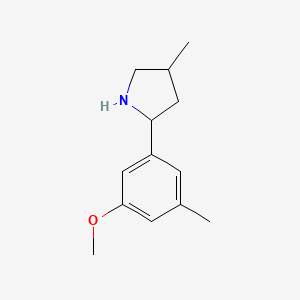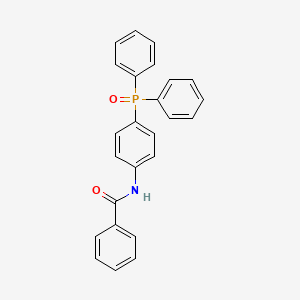
N-(4-(Diphenylphosphoryl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Diphenylphosphoryl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Diphenylphosphoryl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-(Diphenylphosphoryl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal ions in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(4-(Diphenylphosphoryl)phenyl)benzamide can be compared with other similar compounds, such as:
N-(4-(Diphenylphosphoryl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-(Diphenylphosphoryl)phenyl)thiobenzamide: Contains a thiobenzamide group, which imparts different chemical properties.
N-(4-(Diphenylphosphoryl)phenyl)benzylamine: Features a benzylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90304-94-2 |
|---|---|
Formule moléculaire |
C25H20NO2P |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N-(4-diphenylphosphorylphenyl)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
Clé InChI |
BEJNSGLKWMELGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


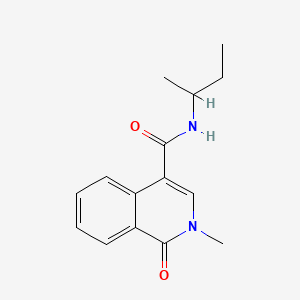
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
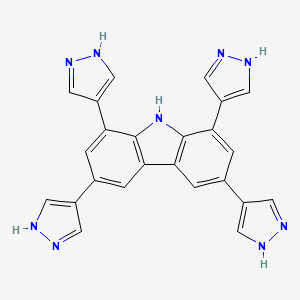

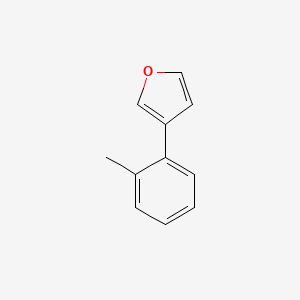
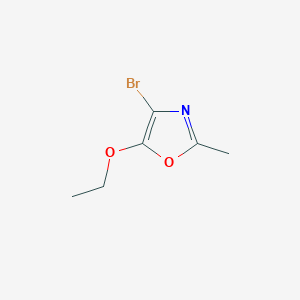
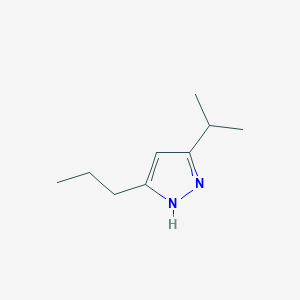

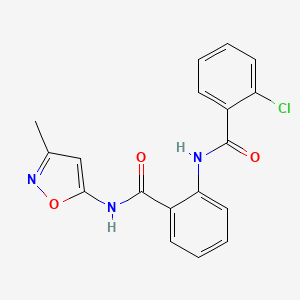
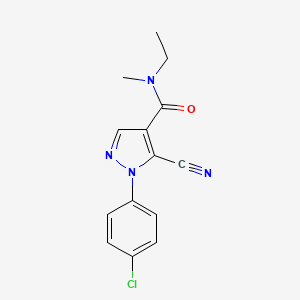
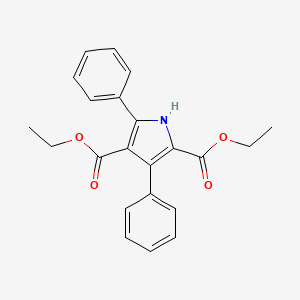
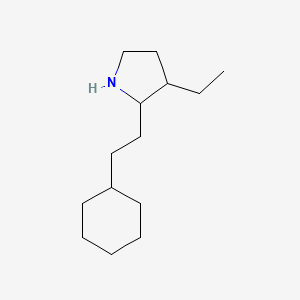
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
